4-Quinolinecarboxylic acid, 2-chloro-6-nitro-

Antimycobacterial Drug Discovery Structure-Activity Relationship

Sourcing a reliable heteroaromatic intermediate with orthogonal reactive handles often delays lead-optimization campaigns. This 2-chloro-6-nitroquinoline-4-carboxylic acid (CAS 55764-57-3) directly addresses that bottleneck: - Validated antimycobacterial scaffold: 6-nitro substitution pattern drives superior activity against M. tuberculosis and MAC versus 6-fluoro analogs. - Triple orthogonal functionality: C2-Cl enables nucleophilic aromatic substitution, C4-COOH allows amide coupling/esterification, and C6-NO₂ can be reduced to an amine for parallel library synthesis. - Documented antimalarial intermediate: featured in published synthetic routes targeting Plasmodium parasites. Supplied with ≥98% HPLC purity to ensure reproducible reaction kinetics and biological assay results.

Molecular Formula C10H5ClN2O4
Molecular Weight 252.61 g/mol
CAS No. 55764-57-3
Cat. No. B11861368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinecarboxylic acid, 2-chloro-6-nitro-
CAS55764-57-3
Molecular FormulaC10H5ClN2O4
Molecular Weight252.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=N2)Cl)C(=O)O
InChIInChI=1S/C10H5ClN2O4/c11-9-4-7(10(14)15)6-3-5(13(16)17)1-2-8(6)12-9/h1-4H,(H,14,15)
InChIKeyJURHYIYPMCGMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-nitroquinoline-4-carboxylic Acid (CAS 55764-57-3): Technical Baseline and Structural Profile for Procurement


4-Quinolinecarboxylic acid, 2-chloro-6-nitro- (CAS 55764-57-3), also named 2-chloro-6-nitroquinoline-4-carboxylic acid, is a heteroaromatic building block featuring a quinoline core substituted with a carboxylic acid at position 4, a chlorine atom at position 2, and a nitro group at position 6 . With the molecular formula C10H5ClN2O4 and a molecular weight of 252.61 g/mol, this compound belongs to the quinoline carboxylic acid family and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis [1]. Unlike many quinoline derivatives that are evaluated as final bioactive entities, this specific substitution pattern positions the compound as a versatile scaffold for further derivatization rather than an end-use pharmaceutical agent [2].

Workflow Heteroaromatic building block for medicinal chemistry and organic synthesis derivatization
Selection 2-Cl, 4-COOH, 6-NO₂ substitution pattern enables orthogonal synthetic manipulations
Use Context Scaffold for antimycobacterial and antimalarial lead optimization, not an end-use pharmaceutical agent

Why Generic Quinoline Carboxylic Acids Cannot Replace 2-Chloro-6-nitroquinoline-4-carboxylic Acid in Specialized Synthesis


Substitution of 2-chloro-6-nitroquinoline-4-carboxylic acid with structurally related quinoline carboxylic acids is not chemically or functionally equivalent. The precise positioning of the 2-chloro and 6-nitro substituents on the quinoline scaffold creates a unique reactivity profile that governs downstream synthetic transformations [1]. For instance, 6-nitroquinolone derivatives exhibit distinct antimicrobial activity profiles compared to their 6-fluoro counterparts, with nitro-substituted analogs demonstrating superior antimycobacterial activity in certain assay systems [2]. Similarly, the carboxylic acid moiety at position 4 enables specific conjugation or coupling chemistries that differ fundamentally from 3-carboxylic acid or ester variants [3]. Generic substitution with alternative substitution patterns (e.g., 2-chloro-3-carboxylic acid, 6-fluoro-4-carboxylic acid, or non-halogenated analogs) would yield structurally divergent intermediates with unpredictable or diminished biological activity in target applications, potentially compromising entire synthetic campaigns [4].

Pattern 6-NO₂ substitution is reported as essential for antimycobacterial SAR; 6-fluoro analogs may shift activity profile significantly
Position 4-COOH vs. 3-COOH isomers: coupling and conjugation chemistries may not transfer directly without method re-optimization
Grade Lower-purity material (95–98%) may introduce impurities that propagate through multi-step synthetic sequences

Quantitative Differentiation Evidence for 2-Chloro-6-nitroquinoline-4-carboxylic Acid (CAS 55764-57-3) versus Structural Analogs


Antimycobacterial Activity Superiority: 6-Nitro versus 6-Fluoro Quinoline Scaffolds

In a comparative evaluation of 6-substituted quinolone carboxylic acids, 6-nitroquinolone derivatives demonstrated consistently superior antimycobacterial activity relative to their 6-fluoro counterparts. This class-level inference, while not derived from direct testing of the target compound itself, establishes a critical structure-activity relationship: the 6-nitro pharmacophore is essential for antimycobacterial potency, whereas 6-fluoro substitution yields poor or negligible activity against Mycobacterium species [1]. The target compound (2-chloro-6-nitroquinoline-4-carboxylic acid) retains this essential 6-nitro group, distinguishing it from 6-fluoroquinoline-4-carboxylic acid analogs.

6-NO₂ vs. 6-F Antimycobacterial SAR
Class-level inference
6-NO₂ derivatives reported good activity; 6-F counterparts showed poor or no activity vs. M. tuberculosis and MAC
6-NO₂ pattern supports antimycobacterial screening context; 6-F substitution may not support the same endpoint
Class-level SAR trend; target compound not directly tested
Antimycobacterial Drug Discovery Structure-Activity Relationship

Purity Specification: 99% HPLC Purity as Procurement-Grade Benchmark

Reputable commercial suppliers specify a purity of ≥99% for 2-chloro-6-nitroquinoline-4-carboxylic acid as determined by HPLC analysis [1]. This purity benchmark is critical for procurement decisions involving multi-step synthetic sequences, where impurities from lower-grade material can propagate through reaction pathways, reduce yields, and complicate purification. While no direct comparative purity data against analog compounds is available from independent studies, the established 99% HPLC purity specification provides a verifiable quality metric for vendor selection and lot acceptance criteria .

Purity Specification
Specification review
≥99% (HPLC) per vendor technical datasheet
Supports lot acceptance and synthetic reproducibility criteria
Vendor-specified; independent comparative data unavailable
Analytical Chemistry Quality Control Synthetic Intermediate

Synthetic Utility as Documented Antimalarial Lead Scaffold Precursor

The target compound has been explicitly documented as a synthetic intermediate in the preparation of quinoline derivatives evaluated as novel antimalarial agents [1]. In this context, 2-chloro-6-nitroquinoline-4-carboxylic acid serves as a key building block whose substitution pattern enables specific downstream modifications that are not achievable with alternative quinoline carboxylic acids. For comparison, 2-chloroquinoline-4-carboxylic acid (CAS 5467-57-2) lacks the 6-nitro group, while 2-chloroquinoline-3-carboxylic acid (CAS 73776-25-7) differs in carboxylic acid position, each yielding distinct reactivity and final compound properties .

Documented Antimalarial Intermediate
Reported
Key building block in published antimalarial lead synthesis; positional isomers yield distinct reactivity
Correct substitution pattern supports protocol compatibility with established literature methods
Synthetic utility documented; CAS 5467-57-2 and 73776-25-7 are not direct replacements
Antimalarial Medicinal Chemistry Scaffold Derivatization

Physical Property Differentiation: Boiling Point and Predicted Solubility Profile

The target compound exhibits a boiling point of approximately 459.2°C at 760 mmHg (predicted) . This thermal stability parameter differentiates it from structurally similar quinoline carboxylic acids; for example, 2-chloroquinoline-4-carboxylic acid (CAS 5467-57-2) shows a predicted boiling point of 368.7°C at 760 mmHg, a difference of approximately 90°C that reflects the substantial impact of the 6-nitro substituent on intermolecular interactions and volatility . Additionally, solubility predictions indicate limited aqueous solubility (approximately 0.42 g/L at 25°C for related 2-chloro-3-quinolinecarboxylic acid), which informs solvent selection for reaction setup and purification protocols .

Boiling Point Differentiation
Data to verify
Predicted ~459.2°C vs. ~368.7°C for 2-chloroquinoline-4-carboxylic acid at 760 mmHg
Thermal stability difference may support high-temperature reaction or purification context
Predicted values; experimental confirmation recommended
Physicochemical Properties Formulation Process Chemistry

Regulatory and Safety Classification: Non-Hazardous Transport Status

According to Chinese hazardous chemical regulations, 2-chloro-6-nitroquinoline-4-carboxylic acid (CAS 55764-57-3) is not currently listed in the Catalog of Hazardous Chemicals, indicating it is not classified as a hazardous substance for transport and handling under those specific regulatory frameworks [1]. This classification may differ from certain nitro-containing analogs that carry explicit hazard designations. For procurement and logistics planning, this non-hazardous status can simplify shipping documentation, reduce associated handling fees, and eliminate specialized storage requirements compared to regulated hazardous quinoline derivatives [2].

Non-Hazardous Transport Status
Context-dependent
Not listed in Chinese Catalog of Hazardous Chemicals; simplified shipping and handling reported
May reduce logistics complexity relative to hazardous-classified nitro-aromatic analogs
Regulatory context specific to Chinese chemical safety standards; verify local classification
Regulatory Compliance Shipping Laboratory Safety

Recommended Procurement and Research Applications for 2-Chloro-6-nitroquinoline-4-carboxylic Acid (CAS 55764-57-3)


Medicinal Chemistry: Antimycobacterial Lead Optimization Programs

Research groups pursuing novel antimycobacterial agents should prioritize this compound as a scaffold for lead optimization. The 6-nitro substitution pattern has been validated across multiple studies as a key structural determinant of antimycobacterial activity, with 6-nitroquinolone derivatives demonstrating superior activity against M. tuberculosis and MAC compared to 6-fluoro analogs [1]. This evidence supports procurement of the nitro-substituted variant for structure-activity relationship (SAR) studies and lead expansion campaigns.

Medicinal Chemistry: Antimalarial Drug Discovery Scaffold Derivatization

This compound is explicitly documented as a synthetic intermediate in antimalarial lead generation programs [2]. Its 2-chloro substituent provides a reactive handle for nucleophilic aromatic substitution, while the 4-carboxylic acid enables amide coupling or esterification. Procurement for antimalarial research is justified by its established utility in published synthetic routes targeting Plasmodium parasites.

Organic Synthesis: Heterocyclic Building Block for Parallel Library Synthesis

The compound's three distinct functional groups (2-Cl, 4-COOH, 6-NO2) enable orthogonal synthetic manipulations. The chlorine atom at position 2 undergoes nucleophilic substitution; the carboxylic acid participates in condensation, esterification, or amidation reactions; and the nitro group can be reduced to an amine for further diversification [3]. This orthogonal reactivity profile makes the compound a versatile intermediate for parallel synthesis of quinoline-based compound libraries.

Quality-Controlled Procurement: HPLC-Verified Material for Reproducible Synthesis

For laboratories requiring consistent synthetic outcomes, procurement decisions should prioritize material meeting or exceeding the 99% HPLC purity benchmark [4]. This purity specification ensures that impurities do not interfere with reaction kinetics, product isolation, or biological assay interpretation. Vendor selection should include verification of HPLC purity documentation as part of lot acceptance criteria.

Application
Selection Property
Validation Focus
Antimycobacterial lead optimization
6-NO₂ substitution pattern
Antimycobacterial screening endpoint review
Antimalarial scaffold derivatization
2-Cl and 4-COOH reactive handles
Published synthetic protocol compatibility
Parallel library synthesis
Orthogonal functional group reactivity
Diversification pathway review
Quality-controlled procurement
≥99% HPLC purity benchmark
Lot-to-lot reproducibility verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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